molecular formula C14H16N6O5S B2718326 (E)-2-hydroxy-6-imino-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-5,6-dihydropyrimidin-4(3H)-one CAS No. 327088-86-8

(E)-2-hydroxy-6-imino-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-5,6-dihydropyrimidin-4(3H)-one

Cat. No. B2718326
CAS RN: 327088-86-8
M. Wt: 380.38
InChI Key: ILIIWLNAPNZMRR-YBFXNURJSA-N
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Description

The compound is a hydrazone derivative, which are often used in organic synthesis due to their reactivity. It contains a pyrimidine ring, which is a common structure in many biological compounds, including several important drugs .


Molecular Structure Analysis

The compound contains a pyrimidine ring, a hydrazone group, and a morpholinosulfonyl phenyl group. These groups can have significant effects on the compound’s reactivity and properties .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of reactions, including oxidation, reduction, and cycloaddition reactions. The specific reactions this compound might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antiviral Activity

The synthesis of HMS1786C20 involves a six-step process starting from 4-chlorobenzoic acid. Notably, some of its derivatives have demonstrated antiviral activity. For instance, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . Further investigations into its antiviral potential could be valuable for combating viral infections.

Antitubercular Properties

While not directly studied for tuberculosis, similar heterocyclic compounds have shown promise against Mycobacterium tuberculosis (MTB). Researchers could explore HMS1786C20’s potential as an antitubercular agent, considering its structural features and related derivatives .

Antibacterial Activity

Given the diverse biological activities associated with sulfonamide derivatives, including antibacterial properties, it’s worth investigating whether HMS1786C20 exhibits similar effects against pathogenic bacterial strains. Such studies could shed light on its potential as an antibacterial agent .

Herbicidal Applications

Although not directly tested, sulfonamide derivatives have been reported to possess herbicidal properties. Researchers could explore whether HMS1786C20 or its analogs exhibit herbicidal effects, potentially contributing to sustainable agriculture .

Antifungal Potential

Sulfonamide derivatives have demonstrated antifungal activity. Investigating HMS1786C20’s efficacy against fungal pathogens could provide insights into its broader biological effects .

Other Biological Activities

Considering the structural resemblance to other bioactive 1,3,4-thiadiazoles, researchers might explore additional properties of HMS1786C20. These could include anticonvulsant, anti-inflammatory, or antioxidant effects .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with. Many drugs that contain pyrimidine rings work by interacting with enzymes or receptors in the body .

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. It could be studied for potential medicinal uses, or for its chemical reactivity .

properties

IUPAC Name

6-amino-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O5S/c15-12-11(13(21)17-14(22)16-12)19-18-9-1-3-10(4-2-9)26(23,24)20-5-7-25-8-6-20/h1-4H,5-8H2,(H4,15,16,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTECBSDBCZOOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-hydroxy-6-imino-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-5,6-dihydropyrimidin-4(3H)-one

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